Cas no 37131-89-8 (2,4-Dichloropyrimidine-5-carboxylic acid)

2,4-Dichloropyrimidine-5-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2,4-Dichloro-5-pyrimidinecarboxylic acid

- 2,4-Dichloropyrimidine-5-carboxylic acid

- 2,4-Dichloro-pyrimidine-5-carboxylic acid

- 2,4-Dichloro-5-pyrimidinecarboxylicacid

- 5-Pyrimidinecarboxylic acid, 2,4-dichloro-

- IVIHUCXXDVVSBH-UHFFFAOYSA-N

- TRA0082535

- AB55826

- 2,4-Dichloroprimidine-5-carboxylic acid

- 2,4,-Dichloro-5-pyrimidinecarbo

- SCHEMBL721758

- 2,4-Dichloropyrimidine-5-carboxylic acid, 97%

- MFCD09999133

- CS-W003719

- A6382

- 37131-89-8

- J-507141

- DTXSID00620484

- FT-0647939

- AM20090596

- EN300-51206

- 2,4-Dichloropyrimidine-5-carboxylicacid

- AC-3073

- DS-10549

- AKOS005259028

- DB-011933

-

- MDL: MFCD09999133

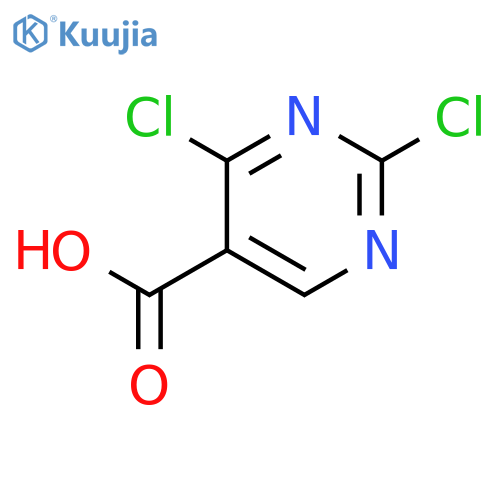

- インチ: 1S/C5H2Cl2N2O2/c6-3-2(4(10)11)1-8-5(7)9-3/h1H,(H,10,11)

- InChIKey: IVIHUCXXDVVSBH-UHFFFAOYSA-N

- ほほえんだ: ClC1C(C(=O)O[H])=C([H])N=C(N=1)Cl

計算された属性

- せいみつぶんしりょう: 191.94900

- どういたいしつりょう: 191.949

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 167

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 63.1

じっけんとくせい

- 密度みつど: 1.718

- ゆうかいてん: 90-97 °C

- ふってん: 368.4°C at 760 mmHg

- フラッシュポイント: 368.384 °C at 760 mmHg

- 屈折率: 1.614

- PSA: 63.08000

- LogP: 1.48160

2,4-Dichloropyrimidine-5-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D437123-1g |

2,4-Dichloropyrimidine-5-carboxylic acid |

37131-89-8 | 1g |

$ 325.00 | 2022-06-02 | ||

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R011196-1g |

2,4-Dichloropyrimidine-5-carboxylic acid |

37131-89-8 | 97% | 1g |

¥415 | 2024-05-24 | |

| Enamine | EN300-51206-0.05g |

2,4-dichloropyrimidine-5-carboxylic acid |

37131-89-8 | 0.05g |

$64.0 | 2023-02-10 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D122554-25g |

2,4-Dichloropyrimidine-5-carboxylic acid |

37131-89-8 | 97% | 25g |

¥12,788.00 | 2021-05-21 | |

| Alichem | A039000206-10g |

2,4-Dichloropyrimidine-5-carboxylic acid |

37131-89-8 | 98% | 10g |

$437.24 | 2023-09-02 | |

| Matrix Scientific | 055409-1g |

2,4-Dichloropyrimidine-5-carboxylic acid, 97% |

37131-89-8 | 97% | 1g |

$115.00 | 2023-09-06 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | D29440-100mg |

2,4-Dichloro-5-pyrimidinecarboxylic acid |

37131-89-8 | 95% | 100mg |

¥143.0 | 2023-09-08 | |

| Fluorochem | 076150-250mg |

2,4-Dichloro-5-pyrimidinecarboxylic acid |

37131-89-8 | 95% | 250mg |

£51.00 | 2022-03-01 | |

| Enamine | EN300-51206-1.0g |

2,4-dichloropyrimidine-5-carboxylic acid |

37131-89-8 | 1.0g |

$314.0 | 2023-02-10 | ||

| Enamine | EN300-51206-10.0g |

2,4-dichloropyrimidine-5-carboxylic acid |

37131-89-8 | 10.0g |

$1346.0 | 2023-02-10 |

2,4-Dichloropyrimidine-5-carboxylic acid 関連文献

-

Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284

-

Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575

-

Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879

-

Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458

-

Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220

-

Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096

-

Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422

-

Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356

2,4-Dichloropyrimidine-5-carboxylic acidに関する追加情報

Research Brief on 2,4-Dichloropyrimidine-5-carboxylic acid (CAS: 37131-89-8): Recent Advances and Applications in Chemical Biology and Pharmaceuticals

2,4-Dichloropyrimidine-5-carboxylic acid (CAS: 37131-89-8) is a key intermediate in the synthesis of various biologically active compounds, particularly in the development of pharmaceuticals and agrochemicals. Recent studies have highlighted its significance as a versatile building block for the construction of heterocyclic compounds, which are central to drug discovery and development. This research brief aims to provide an overview of the latest advancements related to this compound, focusing on its synthetic applications, biological activities, and potential therapeutic implications.

One of the most notable recent developments involves the use of 2,4-Dichloropyrimidine-5-carboxylic acid in the synthesis of kinase inhibitors. Kinases are critical targets in cancer therapy, and researchers have successfully utilized this compound to develop novel inhibitors with improved selectivity and potency. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in the synthesis of pyrimidine-based inhibitors targeting EGFR and VEGFR2, showing promising results in preclinical models of non-small cell lung cancer.

In addition to its role in kinase inhibitor development, 2,4-Dichloropyrimidine-5-carboxylic acid has been employed in the synthesis of antiviral agents. Recent research has explored its potential in creating nucleoside analogs with activity against RNA viruses, including SARS-CoV-2. The compound's ability to serve as a scaffold for modifications at the 2, 4, and 5 positions makes it particularly valuable for structure-activity relationship studies in antiviral drug discovery.

From a synthetic chemistry perspective, new methodologies have been developed to improve the efficiency of reactions involving 2,4-Dichloropyrimidine-5-carboxylic acid. A 2024 report in Organic Letters described a novel palladium-catalyzed cross-coupling reaction that enables selective functionalization at the 4-position while preserving the carboxylic acid group, significantly expanding the compound's utility in medicinal chemistry applications.

The compound's safety profile and pharmacokinetic properties have also been the subject of recent investigations. While 2,4-Dichloropyrimidine-5-carboxylic acid itself is primarily used as an intermediate, studies of its derivatives have provided valuable insights into structure-toxicity relationships that inform drug design strategies. Researchers have identified metabolic pathways and potential toxicity concerns associated with certain structural modifications, contributing to safer drug development practices.

Looking forward, the versatility of 2,4-Dichloropyrimidine-5-carboxylic acid continues to make it a valuable tool in chemical biology and pharmaceutical research. Ongoing studies are exploring its use in PROTAC (proteolysis targeting chimera) technology and as a component of targeted drug delivery systems. The compound's unique chemical properties and the growing understanding of its applications suggest it will remain an important building block in medicinal chemistry for years to come.

37131-89-8 (2,4-Dichloropyrimidine-5-carboxylic acid) 関連製品

- 922967-19-9(methyl 4-(1,3-benzothiazol-5-yl)carbamoylbenzoate)

- 1805919-69-0(2-(Difluoromethyl)-3-nitropyridine-6-sulfonamide)

- 1934-75-4(N-Cyanocyanamide Sodium Salt)

- 1133115-36-2(3-Bromo-N-(4-methoxybenzyl)-2-nitroaniline)

- 207233-95-2(Sodium dimethyldithiocarbamate hydrate)

- 877652-81-8(2-{(2-methylphenyl)methylsulfanyl}-3-(2-phenylethyl)-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one)

- 2172522-60-8(3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methylcyclopentylformamido}-2-methoxypropanoic acid)

- 2229649-87-8(3-(6-chloro-2-methoxypyridin-3-yl)prop-2-enal)

- 946300-61-4(N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzene-1-sulfonamide)

- 1564822-86-1(2-fluoro-2-(2-methylquinolin-6-yl)ethan-1-amine)